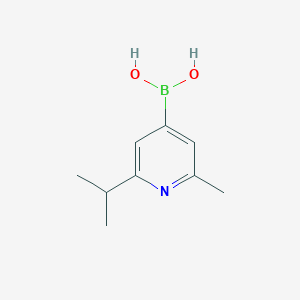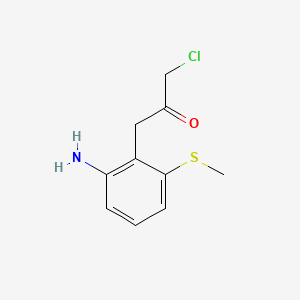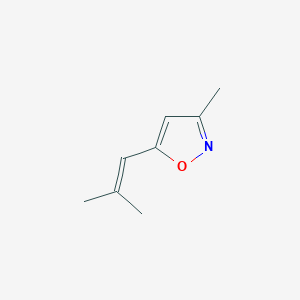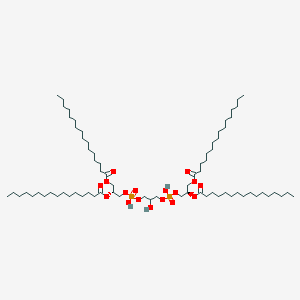
Tetrahexadecanoyl cardiolipin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cardiolipin (16:0/16:0/16:0/16:0), also known as tetrapalmitoyl cardiolipin, is a unique phospholipid primarily found in the inner mitochondrial membrane. It plays a crucial role in maintaining mitochondrial function and integrity. This compound is characterized by its four palmitic acid chains, which contribute to its distinctive structure and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cardiolipin (16:0/16:0/16:0/16:0) can be synthesized through a series of enzymatic reactions. In humans, it is synthesized by cardiolipin synthase from phosphatidylglycerol and cytidinediphosphate-diacylglycerol . The process involves the transfer of palmitic acid chains to the glycerol backbone, resulting in the formation of the tetrapalmitoyl structure.
Industrial Production Methods: Industrial production of cardiolipin involves the extraction and purification from biological sources, such as bovine heart mitochondria. The process includes lipid extraction, chromatographic separation, and purification to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation of cardiolipin can lead to the formation of reactive oxygen species, which play a role in mitochondrial dysfunction and apoptosis .
Common Reagents and Conditions: Common reagents used in the reactions of cardiolipin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under physiological conditions, with pH and temperature optimized for specific enzymatic activities .
Major Products Formed: The major products formed from the oxidation of cardiolipin include hydroperoxides and aldehydes, which can further react to form secondary products. These products are often involved in signaling pathways related to cell death and inflammation .
Wissenschaftliche Forschungsanwendungen
Cardiolipin (16:0/16:0/16:0/16:0) has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid-lipid and lipid-protein interactions in membranes.
Biology: Plays a critical role in mitochondrial bioenergetics and membrane dynamics.
Medicine: Alterations in cardiolipin composition are associated with various diseases, including Barth syndrome, heart failure, and neurodegenerative disorders.
Wirkmechanismus
Cardiolipin exerts its effects by interacting with various mitochondrial proteins and enzymes. It stabilizes the structure of the mitochondrial membrane and facilitates the formation of supercomplexes involved in oxidative phosphorylation. Cardiolipin also participates in the regulation of apoptosis by interacting with cytochrome c and other pro-apoptotic factors .
Vergleich Mit ähnlichen Verbindungen
Cardiolipin (16:0/16:0/16:0/16:0) is unique due to its four palmitic acid chains, which distinguish it from other cardiolipin species that may contain different fatty acid compositions. Similar compounds include:
Cardiolipin (160/181/160/181): Contains a mix of palmitic and oleic acid chains, resulting in different biophysical properties.
Cardiolipin (182/182/182/182): Predominantly found in heart tissue, with linoleic acid chains contributing to its role in mitochondrial function.
Cardiolipin (16:0/16:0/16:0/16:0) is particularly significant for its role in stabilizing mitochondrial membranes and its involvement in various cellular processes.
Eigenschaften
Molekularformel |
C73H142O17P2 |
|---|---|
Molekulargewicht |
1353.8 g/mol |
IUPAC-Name |
[(2R)-3-[[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C73H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82)/t68-,69-/m1/s1 |
InChI-Schlüssel |
GRTNLBQYBYZCCM-ULKDXPJMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


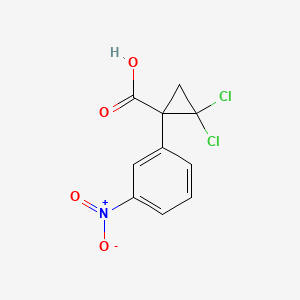

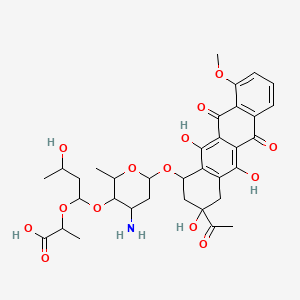

![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)
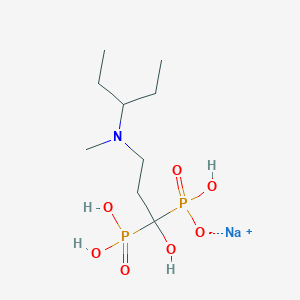

![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
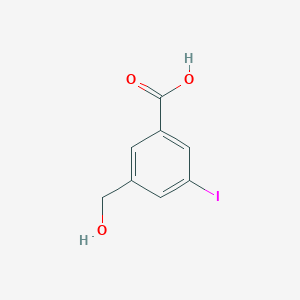
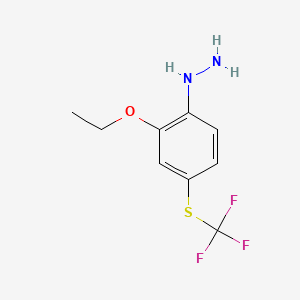
![5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone](/img/structure/B14077249.png)
